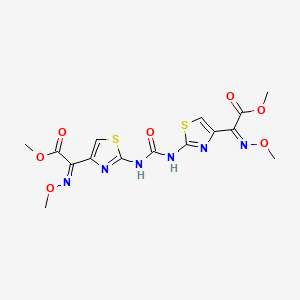
Dimethyl (Z,Z)-2,2'-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) is a complex organic compound characterized by its unique structure, which includes thiazole rings and methoxyimino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) typically involves multi-step organic reactions. One common method includes the reaction of thiazole derivatives with methoxyimino compounds under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydro derivatives.
Scientific Research Applications
Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of microbial growth or modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dimethyl carbonate: A simpler compound with similar functional groups but lacking the thiazole rings.
Thiazole derivatives: Compounds containing the thiazole ring structure, which may have similar chemical properties.
Uniqueness
Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate) is unique due to its combination of thiazole rings and methoxyimino groups, which confer distinct chemical and biological properties not found in simpler compounds.
This detailed article provides a comprehensive overview of Dimethyl (Z,Z)-2,2’-(carboxyldiimino)bis(alpha-(methoxyimino)-4-thiazoleacetate), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
84245-84-1 |
|---|---|
Molecular Formula |
C15H16N6O7S2 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl (2Z)-2-methoxyimino-2-[2-[[4-[(Z)-N-methoxy-C-methoxycarbonylcarbonimidoyl]-1,3-thiazol-2-yl]carbamoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H16N6O7S2/c1-25-11(22)9(20-27-3)7-5-29-14(16-7)18-13(24)19-15-17-8(6-30-15)10(21-28-4)12(23)26-2/h5-6H,1-4H3,(H2,16,17,18,19,24)/b20-9-,21-10- |
InChI Key |
ODMJIQJYAXNIBW-UPVMUGGESA-N |
Isomeric SMILES |
COC(=O)/C(=N\OC)/C1=CSC(=N1)NC(=O)NC2=NC(=CS2)/C(=N/OC)/C(=O)OC |
Canonical SMILES |
COC(=O)C(=NOC)C1=CSC(=N1)NC(=O)NC2=NC(=CS2)C(=NOC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















